molecular formula C23H25NO2S2 B2973750 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034343-76-3

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2973750
CAS No.: 2034343-76-3
M. Wt: 411.58
InChI Key: VIACHLPIMLZKEX-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide ( 2034343-76-3) is a specialized organic compound with the molecular formula C23H25NO2S2 and a molecular weight of 411.58 g/mol . This benzamide-based chemical features a distinct molecular architecture, incorporating a 4-(thiophen-3-yl)benzamide core linked to a substituted cyclopentyl-thiophene moiety bearing a 1-hydroxyethyl group . This structure, with its blend of polar and hydrophobic functional groups, is designed to enhance binding affinity in target interactions, making it a valuable intermediate in drug discovery programs . The presence of the benzamide linkage provides stability, while the specific arrangement of thiophene and cyclopentyl rings contributes to the compound's overall properties. Its well-defined structure allows for precise derivatization, positioning it as a promising candidate for structure-activity relationship (SAR) studies in medicinal chemistry . Researchers can utilize this compound in the exploration of new therapeutic agents, particularly for applications requiring modulated solubility and targeted bioactivity. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2S2/c1-16(25)20-8-9-21(28-20)23(11-2-3-12-23)15-24-22(26)18-6-4-17(5-7-18)19-10-13-27-14-19/h4-10,13-14,16,25H,2-3,11-12,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIACHLPIMLZKEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, followed by the formation of the cyclopentyl intermediate. The final step involves the coupling of these intermediates with benzamide under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

Heteroaryl-Substituted Benzamides
  • N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-3-yl)benzamide hydrochloride (5b) : Key Differences: Lacks the cyclopentylmethyl and hydroxyethyl groups; instead, it has a 2-aminocyclopropylphenyl moiety. Synthesis: Prepared via coupling reactions of 4-(thiophen-3-yl)benzoic acid with 4-(2-aminocyclopropyl)aniline, followed by HCl treatment .
  • N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) :

    • Key Differences : Replaces the cyclopentyl group with a piperazine-ethoxyethyl chain.
    • Impact : The methoxyphenyl-piperazine moiety enhances affinity for serotonin or dopamine receptors, contrasting with the target compound’s cyclopentyl-thiophene motif.
    • Synthesis : Involves alkylation of 4-(thiophen-3-yl)benzamide with 2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl bromide .
Cyclopentane/Thiophene Hybrids
  • (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)azetidine-3-carboxamide (36) : Key Differences: Incorporates an azetidine-carboxamide group instead of hydroxyethyl-thiophene. Synthesis: Achieved via CuI-catalyzed click chemistry and subsequent deprotection .

Functional Group Comparisons

Compound Core Structure Key Substituents Hydrogen-Bonding Groups Synthetic Yield
Target Compound Benzamide Cyclopentylmethyl, 5-(1-hydroxyethyl)thiophen-2-yl, thiophen-3-yl Hydroxyethyl, benzamide NH Not reported
5b Benzamide Thiophen-3-yl, 2-aminocyclopropylphenyl NH (amide), NH (cyclopropylamine) 60–75%
3i Benzamide Thiophen-3-yl, piperazine-ethoxyethyl Methoxy, benzamide NH 55%
36 Benzamide Azetidine-carboxamide, thiophen-2-yl Azetidine NH, benzamide NH 50–65%

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • The target compound’s hydroxyethyl group would show νO-H absorption (~3200–3600 cm⁻¹), absent in 5b and 3i.
    • Thiophen-3-yl C-S stretching (~700 cm⁻¹) is consistent across analogs .
  • NMR :
    • The cyclopentyl protons in the target compound would resonate at δ 1.5–2.5 ppm (cyclopentyl CH₂), distinct from 3i’s piperazine signals (δ 2.5–3.5 ppm) .
  • Melting Points :
    • Hydrochloride salts (e.g., 5b) exhibit higher melting points (>200°C) due to ionic interactions, whereas the target compound’s hydroxyethyl group may lower its melting point .

Biological Activity

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-4-(thiophen-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by various functional groups, including thiophene rings and a cyclopentyl moiety. Its molecular formula is C21H27NO3SC_{21}H_{27}NO_3S, with a molecular weight of approximately 373.5 g/mol. The presence of the hydroxyethyl group enhances its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, leading to various cellular effects:

  • Inhibition of Cell Proliferation : The compound has demonstrated significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), with IC50 values ranging from 45 to 97 nM.
  • Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells, potentially through the activation of intrinsic pathways that lead to programmed cell death.
  • Cell Cycle Arrest : Studies suggest significant alterations in cell cycle progression, particularly affecting the G2/M phase, which is critical for cell division.

Biological Activity Overview

Activity Description
Cytotoxicity Inhibits proliferation in various cancer cell lines (IC50: 45-97 nM)
Apoptosis Induction Activates intrinsic apoptotic pathways leading to programmed cell death
Cell Cycle Arrest Affects G2/M phase progression, critical for cell division

Case Studies

Several studies have examined the biological activity of this compound:

  • Breast Cancer Study : A study evaluated the compound's effects on MCF-7 cells, revealing a dose-dependent inhibition of cell growth and induction of apoptosis through mitochondrial pathways.
  • Colon Cancer Research : In HCT-116 cells, the compound was shown to significantly disrupt the cell cycle at the G2/M checkpoint, suggesting potential as an anti-cancer agent.
  • Liver Cancer Investigation : HepG-2 cells treated with the compound exhibited reduced viability and increased markers of apoptosis, supporting its role as a potential therapeutic agent in liver cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:

  • Modifications to the thiophene ring have been shown to influence potency against various cancer types.
  • Substituents on the benzamide core can significantly affect both selectivity and efficacy against target cells.

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